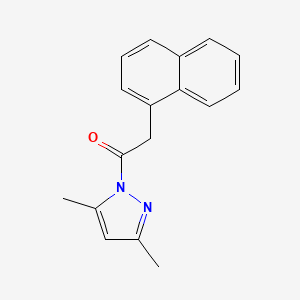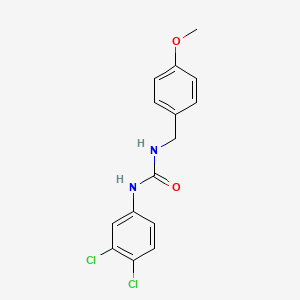![molecular formula C20H24N2O B5829527 N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)
N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as Metconazole, and it belongs to the class of triazole fungicides.
Applications De Recherche Scientifique
N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been found to exhibit antifungal, anti-inflammatory, and anticancer properties. In agriculture, it has been used as a fungicide to protect crops from fungal infections.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the inhibition of the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in the death of the fungus. In addition, N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been found to have a low toxicity profile and is generally well-tolerated. It has been shown to have a low potential for causing adverse effects on human health. However, some studies have reported that it may cause skin irritation and respiratory irritation in certain individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments. It is readily available, has a high purity level, and is stable under normal laboratory conditions. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in agriculture could be further explored to develop more effective and environmentally friendly fungicides.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the reaction of 1-(3-isopropenylphenyl)-1-methylethylamine with benzyl isocyanate. This reaction is carried out in the presence of a catalyst, such as triethylamine or N-methylmorpholine. The resulting product is then purified by recrystallization.
Propriétés
IUPAC Name |
1-benzyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)17-11-8-12-18(13-17)20(3,4)22-19(23)21-14-16-9-6-5-7-10-16/h5-13H,1,14H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHJILMXZBKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)


![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)


![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)